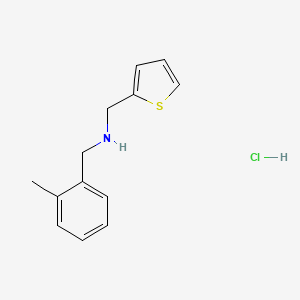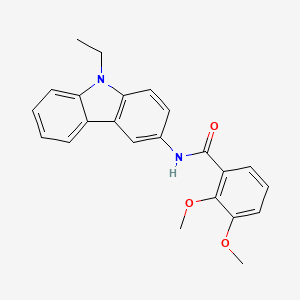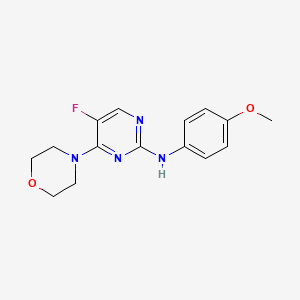
(2-methylbenzyl)(2-thienylmethyl)amine hydrochloride
描述
(2-methylbenzyl)(2-thienylmethyl)amine hydrochloride, also known as MTMA, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of amphetamine and has been used in scientific research to investigate its biochemical and physiological effects on the central nervous system.
作用机制
(2-methylbenzyl)(2-thienylmethyl)amine hydrochloride acts by increasing the release of dopamine and serotonin in the brain. This effect is achieved through the inhibition of the reuptake of these neurotransmitters by the presynaptic neurons. The increased levels of dopamine and serotonin in the brain lead to a feeling of euphoria and increased energy levels.
Biochemical and Physiological Effects:
(2-methylbenzyl)(2-thienylmethyl)amine hydrochloride has been shown to have a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. (2-methylbenzyl)(2-thienylmethyl)amine hydrochloride has been shown to have a neurotoxic effect on the brain, which means it can cause damage to the neurons in the brain.
实验室实验的优点和局限性
(2-methylbenzyl)(2-thienylmethyl)amine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. It also has a well-defined mechanism of action, which makes it easier to study. However, (2-methylbenzyl)(2-thienylmethyl)amine hydrochloride has several limitations as well. It has a short half-life, which means its effects are short-lived. It is also highly toxic and can cause damage to the neurons in the brain.
未来方向
There are several future directions for research on (2-methylbenzyl)(2-thienylmethyl)amine hydrochloride. One area of interest is its potential use in treating psychiatric disorders such as depression and anxiety. Another area of interest is its potential use as a tool for studying the mechanisms of dopamine and serotonin release in the brain. Further research is also needed to better understand the neurotoxic effects of (2-methylbenzyl)(2-thienylmethyl)amine hydrochloride and to develop strategies to minimize these effects.
Conclusion:
In conclusion, (2-methylbenzyl)(2-thienylmethyl)amine hydrochloride is a chemical compound that has been used in scientific research to investigate its biochemical and physiological effects on the central nervous system. It acts by increasing the release of dopamine and serotonin in the brain and has been linked to potential use in treating certain psychiatric disorders. While it has several advantages for use in lab experiments, it also has limitations and is highly toxic. Further research is needed to better understand its effects and potential uses.
科学研究应用
(2-methylbenzyl)(2-thienylmethyl)amine hydrochloride has been used in scientific research to investigate its effects on the central nervous system. It has been shown to act as a dopamine and serotonin releaser, which means it increases the levels of these neurotransmitters in the brain. This effect has been linked to its potential use in treating certain psychiatric disorders such as depression and anxiety.
属性
IUPAC Name |
1-(2-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS.ClH/c1-11-5-2-3-6-12(11)9-14-10-13-7-4-8-15-13;/h2-8,14H,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPAHUMDMHRZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4851361.png)

![5-[4-(allyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4851369.png)
![5-bromo-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B4851374.png)
![methyl 2-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4851380.png)
![propyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4851390.png)
![N-[4-(acetylamino)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4851397.png)
![N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4851402.png)
![1-({1-[(4-chlorophenoxy)methyl]-1H-pyrazol-5-yl}carbonyl)-4-(2-pyridinyl)piperazine](/img/structure/B4851405.png)

![N-{2-phenyl-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-2-furamide](/img/structure/B4851425.png)
![2,6-difluoro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B4851430.png)

![2-oxo-2-(2-thienyl)ethyl 2-[(2-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4851438.png)